REACTION_CXSMILES
|
O1CCCC1.[C:6]([C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1)([CH3:9])([CH3:8])[CH3:7].C(N(CC)CC)C.[CH2:24]([O:26][C:27](=[O:31])[C:28](Cl)=[O:29])[CH3:25]>C(OCC)(=O)C.O>[CH2:24]([O:26][C:27](=[O:31])[C:28]([NH:14][C:13]1[CH:12]=[CH:11][C:10]([C:6]([CH3:9])([CH3:7])[CH3:8])=[CH:16][CH:15]=1)=[O:29])[CH3:25]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for about one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reacted solution, and extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous magnesium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)NC1=CC=C(C=C1)C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.97 g | |
YIELD: PERCENTYIELD | 99.7% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |